molecular formula C8H6F2N2O2S B6225619 ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate CAS No. 2770359-76-5

ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate

Cat. No.: B6225619
CAS No.: 2770359-76-5
M. Wt: 232.2
InChI Key:
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Description

Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of a thiazole derivative with ethyl difluoroacetate and a cyanating agent. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the cyano group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiazole ring can participate in various biochemical pathways. The difluoroacetate group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-cyano-1,3-thiazol-4-yl)acetate: Lacks the difluoro groups, which may affect its reactivity and biological activity.

    Methyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both cyano and difluoroacetate groups, which can influence its chemical reactivity and potential biological activities.

Properties

CAS No.

2770359-76-5

Molecular Formula

C8H6F2N2O2S

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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